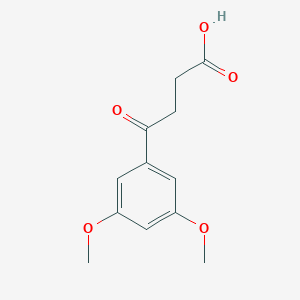

4-(3,5-二甲氧基苯基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar structures have been studied, which can provide insights into the properties and reactivity of the compound . For instance, compounds with the 4-oxobutyric acid moiety have been identified as intermediates in biosynthetic pathways and have been synthesized for various studies, including the investigation of their biological activities and molecular structures .

Synthesis Analysis

The synthesis of compounds related to 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid involves various chemical reactions. For example, the synthesis of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid and its subsequent reactions with antipyrin to yield butanoic acid derivatives have been described . Additionally, the synthesis of optically active oxazole derivatives from isocyanide synthons demonstrates the potential for creating complex molecules with the 4-oxobutyric acid structure .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction studies. These studies confirm the structures of synthesized compounds and provide detailed information on their geometrical parameters . Conformational analysis of related compounds has also been performed, revealing the preferred orientations of functional groups within the molecules .

Chemical Reactions Analysis

The chemical reactivity of compounds with the 4-oxobutyric acid moiety has been explored through various reactions. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with hydrazines to give pyridazinone derivatives and the unexpected formation of chloropyridazine derivatives have been reported . These studies highlight the diverse reactivity of the 4-oxobutyric acid core when subjected to different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid have been characterized through spectroscopic and computational methods. The vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) have been analyzed to understand the stability and electronic properties of these molecules . Additionally, the biological activities, including DNA interaction, cytotoxicity, antitumor, and antioxidant activities, have been evaluated, suggesting potential applications in medicinal chemistry .

科学研究应用

固相合成接头剂和树脂的合成

4-(3,5-二甲氧基苯基)-4-氧代丁酸在制备 BAL 家族酸不稳定接头剂和树脂中至关重要,而这些接头剂和树脂对于肽和非肽的固相合成至关重要。这些接头剂和树脂通过提供与固体载体的稳定但可去除的连接,促进了复杂分子的合成,这对于高通量合成和治疗剂的开发至关重要 (Jin et al., 2001)。

新型生物活性化合物的开发

研究表明,4-(3,5-二甲氧基苯基)-4-氧代丁酸衍生物在合成具有潜在生物活性的新化合物中很有用。例如,衍生物已对其杀真菌和杀虫活性进行了评估,表明该化合物在开发新的农用化学品中发挥了作用 (Changling Liu et al., 2004)。

抗微管蛋白剂

已经合成了 4-(3,5-二甲氧基苯基)-4-氧代丁酸类似物,并评估了它们与微管蛋白(微管的蛋白质组成部分)相互作用的能力。这些研究对于开发新的抗癌剂至关重要,因为破坏微管蛋白动力学是癌症治疗的有效策略 (Chenxiao Da et al., 2013)。

天然产物和类似物的合成

该化合物作为高度生物活性天然和非天然异香豆素和 3,4-二氢异香豆素合成的关键前体。这突出了它在合成复杂的天然产物中的作用,这些天然产物通常因其药用特性而受到关注 (G. Qadeer et al., 2007)。

属性

IUPAC Name |

4-(3,5-dimethoxyphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-9-5-8(6-10(7-9)17-2)11(13)3-4-12(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYAYINNKXZNTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CCC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567079 |

Source

|

| Record name | 4-(3,5-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid | |

CAS RN |

17103-70-7 |

Source

|

| Record name | 4-(3,5-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)

![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)